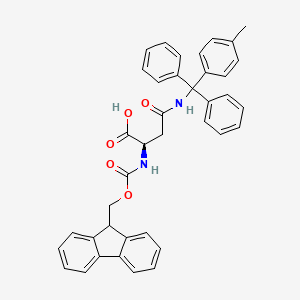

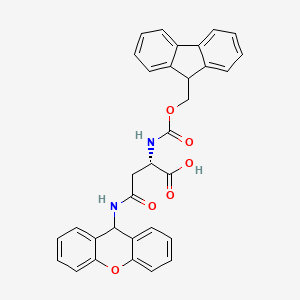

Fmoc-D-Asn(Mtt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

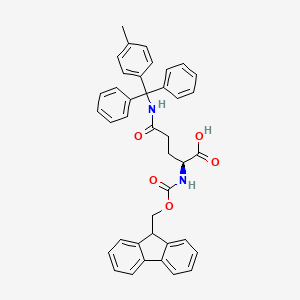

“Fmoc-D-Asn(Mtt)-OH” is a compound used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protecting group used in solid-phase peptide synthesis. The “D-Asn” represents the D-asparagine amino acid, and “Mtt” is another protecting group. The “OH” indicates the presence of a hydroxyl group .

Synthesis Analysis

The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), where the amino acid is attached to a resin, allowing for the sequential addition of amino acids to a growing peptide chain . The Fmoc group is removed (deprotected) during the synthesis process, allowing the next amino acid to be added .

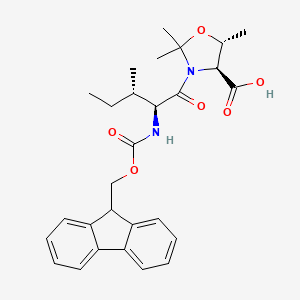

Molecular Structure Analysis

The molecular structure of “this compound” includes the structures of the Fmoc, D-Asn, and Mtt groups, as well as the hydroxyl group . The exact structure would depend on the specific arrangement and bonding of these groups.

Chemical Reactions Analysis

The key chemical reaction involved in the use of “this compound” is the coupling reaction in peptide synthesis, where the amino group of one amino acid reacts with the carboxyl group of another . The Fmoc group is removed during this process, and the Mtt group can be selectively removed at a later stage if necessary .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific characteristics of the Fmoc, D-Asn, Mtt, and OH groups. For example, the presence of the Fmoc group increases the molecule’s size and complexity .

科学的研究の応用

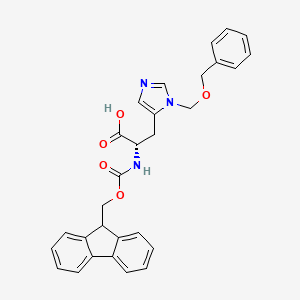

ペプチド合成

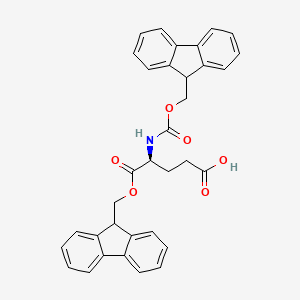

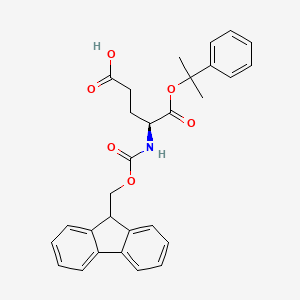

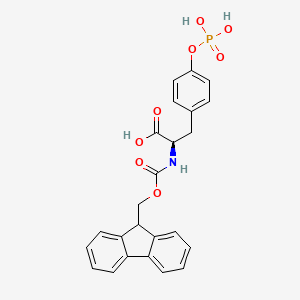

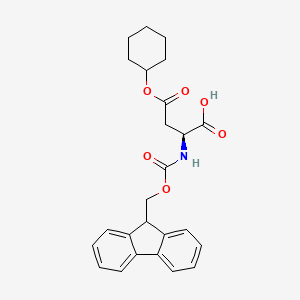

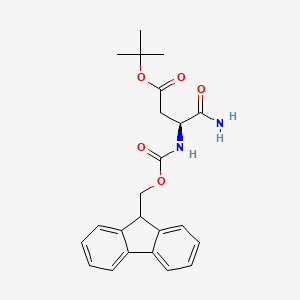

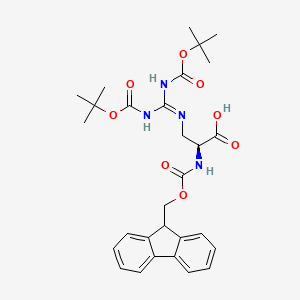

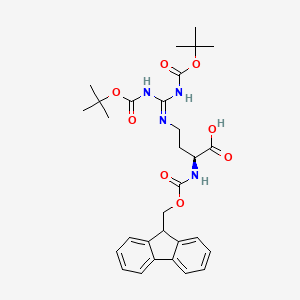

“Fmoc-D-Asn(Trt)-OH” および関連化合物は、ペプチド合成の分野で広く使用されています {svg_1}. これらの化合物は、特に Fmoc 固相ペプチド合成 (SPPS) による C 末端 D-アスパラギンアミノ酸残基を含むペプチド酸の合成に役立ちます {svg_2}.

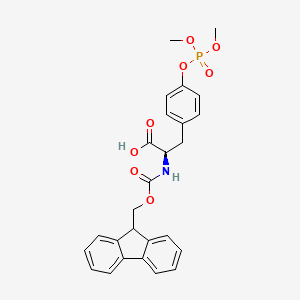

生化学研究

“Fmoc-D-Asn(Trt)-OH” および類似の化合物は、生化学研究で頻繁に使用されます {svg_3}. これらは、タンパク質の構造と機能の研究、および新しい生化学技術の開発に使用できます。

作用機序

Target of Action

Fmoc-D-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It provides a protected form of the D-asparagine amino acid, which can be incorporated into peptides during synthesis .

Mode of Action

this compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group of the asparagine, preventing it from reacting prematurely during the synthesis process. Once the asparagine has been incorporated into the peptide chain at the desired location, the Fmoc group can be removed, allowing the peptide chain to continue to grow .

Biochemical Pathways

The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways, depending on their amino acid sequence .

Pharmacokinetics

Its properties in terms of solubility, stability, and reactivity in the context of peptide synthesis are more relevant .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of the D-asparagine amino acid into the synthesized peptide at the desired location. This allows for the creation of peptides with specific amino acid sequences, which can be used in a variety of research and therapeutic applications .

Action Environment

The action of this compound is influenced by the conditions under which the peptide synthesis is carried out. Factors such as the temperature, pH, and the type of solvent used can all affect the efficiency of the synthesis process and the yield of the final product .

Safety and Hazards

The safety and hazards associated with “Fmoc-D-Asn(Mtt)-OH” would depend on the specific properties of the compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

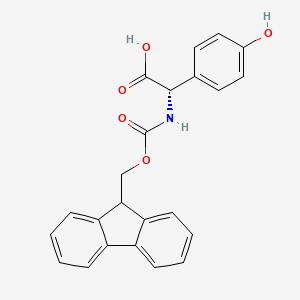

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)